3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one
CAS No.: 797780-52-0
Cat. No.: VC21380553
Molecular Formula: C16H15NO2S
Molecular Weight: 285.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797780-52-0 |
|---|---|
| Molecular Formula | C16H15NO2S |
| Molecular Weight | 285.4g/mol |
| IUPAC Name | 3-[2-(3-methylphenoxy)ethyl]-1,3-benzothiazol-2-one |
| Standard InChI | InChI=1S/C16H15NO2S/c1-12-5-4-6-13(11-12)19-10-9-17-14-7-2-3-8-15(14)20-16(17)18/h2-8,11H,9-10H2,1H3 |
| Standard InChI Key | RERWHIDOAHVXHA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3SC2=O |
| Canonical SMILES | CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3SC2=O |
Introduction
Chemical Identity and Structural Characteristics
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one, also known by its alternative IUPAC name 3-[2-(3-methylphenoxy)ethyl]-2,3-dihydro-1,3-benzothiazol-2-one, is a heterocyclic organic compound belonging to the benzothiazole family. The compound is cataloged under the molecular identifier MFCD05238431 and is also designated by the ChemDiv Compound ID 7074-0027, facilitating its identification in chemical databases and repositories for research purposes.
Molecular Structure and Properties
The compound features a benzothiazolone scaffolding connected to a 3-methylphenoxy group via an ethyl linker. This structural arrangement creates a molecule with specific spatial and electronic properties that influence its biological interactions. The molecular formula is C16H15NO2S, indicating a complex structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Table 1: Fundamental Chemical Properties of 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one
| Property | Value |
|---|---|
| Molecular Formula | C16H15NO2S |
| Molecular Identifier | MFCD05238431 |
| ChemDiv ID | 7074-0027 |
| SMILES Notation | Cc1cccc(OCCN(c(cccc2)c2S2)C2=O)c1 |
| Structural Classification | Benzothiazole derivative |
The compound's structure can be better understood by examining the constituent parts: the benzothiazolone core, which consists of a fused benzene and thiazole ring with a carbonyl group at the 2-position, and the 3-methylphenoxy moiety attached via an ethyl spacer to the nitrogen atom at position 3 of the benzothiazolone. This particular arrangement likely contributes to the compound's physicochemical properties and biological activities.
Pharmacological Libraries and Research Applications
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one has been incorporated into multiple specialized screening libraries, indicating its potential relevance across several therapeutic domains. Its inclusion in these curated collections suggests that computational and/or preliminary experimental data have identified the compound as having promising characteristics for specific biological targets or disease pathways.
Inclusion in Screening Libraries
The compound has been integrated into numerous specialized chemical libraries designed for targeted drug discovery efforts. These include:
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Anti-Aging Library (44,940 compounds)
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Antiparasite Library (23,996 compounds)
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Antiviral Annotated Library (21,441 compounds)
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300k Representative Compounds Library (Bemis-Murcko Clustering Algorithm) (286,253 compounds)
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Human Receptors Annotated Library (5,376 compounds)
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ChemoGenomic Annotated Library for Phenotypic Screening (89,798 compounds)
This widespread inclusion across diverse screening libraries suggests that the compound exhibits structural features or preliminary activity profiles that make it potentially valuable for multiple therapeutic applications. The presence in these curated collections indicates that the compound has passed certain computational filters or structure-based screening criteria relevant to the specific disease areas.
Therapeutic Domain Applications
Based on its inclusion in specialized databases, 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one shows potential applications across several major therapeutic areas:
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Cancer research
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Musculoskeletal disorders
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Metabolic diseases
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Immune system modulation
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Infectious diseases
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Epigenetic regulation
This broad spectrum of potential applications suggests that the compound may interact with biological targets relevant to multiple disease pathways, making it a versatile candidate for medicinal chemistry research. The inclusion in both the Human Receptors Annotated Library and the ChemoGenomic Annotated Library further indicates possible activity at specific protein targets that could be leveraged for therapeutic development.
Structure-Activity Relationships with Benzothiazole Analogs
Benzothiazole as a Privileged Scaffold
The benzothiazole core present in 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one belongs to a class of heterocyclic compounds widely recognized in medicinal chemistry as a "privileged scaffold" due to its presence in numerous biologically active compounds. Benzothiazole derivatives, including those with modifications at the 2-one position similar to our target compound, exhibit diverse biological activities.
Other benzothiazole compounds in the search results demonstrate various structural modifications that influence their properties. For instance, compounds like 2-ethyl-3-methyl-1,3-benzothiazol-3-ium chloride (CAS 195320-92-4) exhibit a quaternary nitrogen structure with a different substitution pattern. Similarly, 3-ethyl-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-1,3-benzothiazole (CID 102223) presents a more complex structure with a methylidene bridge connecting two benzothiazole units.
The Impact of the Methylphenoxy Substituent
The 3-methylphenoxy moiety connected via an ethyl linker likely confers specific pharmacokinetic and pharmacodynamic properties to the molecule. In general, phenoxy substituents can:
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Enhance lipophilicity, potentially improving membrane permeability
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Provide additional hydrogen bond acceptor sites
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Introduce specific spatial arrangements that may facilitate binding to target proteins
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Modulate metabolic stability through steric hindrance at potential sites of enzymatic attack
The presence of the methyl group at the meta position of the phenoxy ring introduces further structural specificity that may influence receptor recognition and binding affinity in biological systems.
Research Methodology and Experimental Considerations
When working with 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one in laboratory settings, several methodological considerations are important for ensuring reliable and reproducible results. The compound is typically supplied as a dry powder sample for dissolution in appropriate solvents prior to experimental use.
Solubility and Formulation
For in vitro experiments, the compound is commonly prepared as stock solutions in dimethyl sulfoxide (DMSO), which can then be diluted to working concentrations in appropriate buffer systems or culture media. Researchers should be aware of the following practical considerations:
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Available in quantities ranging from 0.5–50 mg of dry powder sample in single glass vials
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Can be supplied as DMSO solutions (frozen)
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Should be stored according to supplier recommendations to maintain chemical integrity
These practical aspects of handling the compound are crucial for designing robust experimental protocols that maximize the reliability of research findings.
Comparative Analysis with Related Benzothiazole Compounds
Understanding the relationships between 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one and other benzothiazole derivatives provides valuable insights into structure-activity relationships that may guide future medicinal chemistry efforts. The benzothiazole scaffold appears in numerous bioactive compounds with diverse applications.
Some related compounds from the search results include:
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2-ethyl-3-methyl-1,3-benzothiazol-3-ium chloride (CAS 195320-92-4), which has a molecular weight of 213.727 and a molecular formula of C10H12ClNS.
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3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-1,3-benzothiazole (CID 102223), with a molecular weight of 339.5 g/mol and showing notably different physical properties including:
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(2E)-3-ethyl-2-[(Z)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole iodide (CAS 3065-79-0), a more complex structure also known as 3,3'-Diethyl-9-methylthiacarbocyanine iodide.
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N-[[2-(1,3-benzothiazol-2-yl)-4-bromophenyl]carbamothioyl]-3-butoxybenzamide (CAS 5311-89-7), which represents a substantially different structural elaboration of the benzothiazole scaffold with a molecular weight of 540.495 and formula C25H22BrN3O2S2.
These structural variations demonstrate the versatility of the benzothiazole scaffold and how different substitution patterns can dramatically alter the physicochemical properties and potential biological activities of these compounds.
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